Butyl 3-methylhexanoate

Description

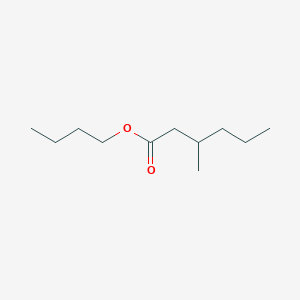

Structure

2D Structure

3D Structure

Properties

CAS No. |

213458-34-5 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

butyl 3-methylhexanoate |

InChI |

InChI=1S/C11H22O2/c1-4-6-8-13-11(12)9-10(3)7-5-2/h10H,4-9H2,1-3H3 |

InChI Key |

GTKBJPASOLCDLM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CC(C)CCC |

Origin of Product |

United States |

Synthetic Methodologies for Butyl 3 Methylhexanoate

Established Synthetic Pathways for Alkyl Esters of Branched Carboxylic Acids

The traditional synthesis of esters, including those derived from branched carboxylic acids like 3-methylhexanoic acid, relies on well-documented chemical reactions that have been optimized over many years.

The most fundamental and widely used method for preparing esters is the Fischer-Speier esterification. This reaction involves the direct esterification of a carboxylic acid (3-methylhexanoic acid) with an alcohol (butanol) in the presence of an acid catalyst. The reaction is an equilibrium process, and several strategies are employed to drive it towards the product side and maximize the yield of Butyl 3-methylhexanoate.

Reaction Mechanism: The Fischer-Speier esterification mechanism involves several reversible steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The nucleophilic oxygen atom of butanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Water: A molecule of water is eliminated, forming a protonated ester.

Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final ester product, this compound.

Process Optimization: To overcome the equilibrium limitations, several process optimizations are commonly implemented:

Use of Excess Reactant: Employing a large excess of one of the reactants, typically the more cost-effective alcohol (butanol), shifts the equilibrium towards the formation of the ester.

Water Removal: The continuous removal of water, a byproduct of the reaction, is a highly effective method to drive the reaction to completion. This is often achieved using a Dean-Stark apparatus, which facilitates azeotropic distillation of water with a non-polar solvent like toluene (B28343) or hexane (B92381).

Catalyst Selection: Strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most common catalysts. The choice of catalyst can influence reaction time and temperature.

Typical Reaction Conditions for Fischer-Speier Esterification

| Parameter | Condition | Purpose | Source(s) |

|---|---|---|---|

| Reactants | 3-methylhexanoic acid, Butanol | Formation of this compound | |

| Catalyst | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | To increase the reaction rate | |

| Temperature | 60–120 °C (Reflux) | To provide activation energy for the reaction |

| Optimization | Excess butanol or removal of water (Dean-Stark) | To shift equilibrium and maximize yield | |

Another classical approach involves the reaction of an alcohol with an acyl chloride (3-methylhexanoyl chloride). This method is generally faster and not reversible, but the preparation of the acyl chloride from the carboxylic acid adds an extra step and often uses hazardous reagents like thionyl chloride.

Oxidative coupling reactions represent a powerful tool in synthetic chemistry, primarily for the formation of carbon-carbon bonds, especially in the synthesis of biaryl compounds and complex natural products. These reactions typically involve the use of a metal catalyst or a chemical oxidant to join two precursor molecules.

While oxidative coupling is fundamental for creating large, complex architectures, it is not a standard or established pathway for the direct synthesis of simple alkyl esters like this compound from a carboxylic acid and an alcohol. The primary application of this methodology lies in areas such as the synthesis of chiral biphenols or nanographenes, where the formation of a C-C bond between two different aromatic units is the key transformation. Research into oxidative coupling for ester synthesis is less common, and classical methods like Fischer esterification remain the predominant choice for this class of compounds.

Novel Approaches and Innovations in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. This has led to innovations in the synthesis of this compound, focusing on advanced catalysts and adherence to green chemistry principles

Stereoselective Synthesis of Enantiomers of this compound

Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

The creation of the single stereocenter in this compound is the critical step in its asymmetric synthesis. This is typically accomplished by preparing an enantiomerically pure or enriched form of 3-methylhexanoic acid, which is then esterified. Two principal strategies for this are the use of recoverable chiral auxiliaries and the application of chiral catalysts.

Chiral Auxiliaries: A widely adopted and reliable method for asymmetric synthesis involves the temporary attachment of a chiral auxiliary to a substrate. researchgate.net This auxiliary directs a subsequent reaction, such as alkylation, to occur stereoselectively. For the synthesis of a 3-methylhexanoate precursor, Evans' oxazolidinones and pseudoephedrine are prominent examples of effective chiral auxiliaries. caltech.edu

The general process using an Evans' oxazolidinone involves acylating the auxiliary, deprotonating the α-carbon to form a chiral enolate, and then reacting this enolate with an alkyl halide. tsijournals.com This alkylation step proceeds with high diastereoselectivity, dictated by the steric influence of the auxiliary. tsijournals.com After the desired stereocenter is set, the auxiliary is cleaved and can be recovered for reuse. bath.ac.uk Similarly, pseudoephedrine can be used as a practical chiral auxiliary where its N-acylated derivatives undergo highly diastereoselective alkylations. caltech.edu

Chiral Catalysts: Catalytic methods offer a more atom-economical approach to asymmetric synthesis. These can be broadly categorized into enzymatic and transition-metal-catalyzed reactions.

Enzymatic Catalysis: Lipases are highly effective for the kinetic resolution of racemic acids or alcohols. For instance, lipases such as those from Candida antarctica can selectively esterify one enantiomer of a racemic 3-substituted carboxylic acid, allowing for the separation of the unreacted acid enantiomer from the newly formed ester enantiomer. This method is valued for its mild reaction conditions and high enantioselectivity.

Asymmetric Hydrogenation: Another powerful catalytic method is the asymmetric hydrogenation of a suitable unsaturated precursor using a chiral transition metal catalyst. For a molecule like 3-methylhexanoate, a precursor such as 3-methyl-2-hexenoic acid or its ester could be hydrogenated. Chiral rhodium complexes, such as those incorporating ligands like DuPHOS, are effective for the asymmetric hydrogenation of carbon-carbon double bonds, establishing the stereocenter with high enantiomeric excess. zbjimg.com

| Catalyst Type | Example Catalyst/Enzyme | Substrate Type | Typical Conditions | Reported Selectivity | Reference |

|---|---|---|---|---|---|

| Enzymatic Resolution | Lipase (e.g., Candida antarctica) | Racemic (R/S)-3-ethylhexanoic acid | Mild temperature (30–40°C), solvent-free | High enantioselectivity for one enantiomer | |

| Asymmetric Hydrogenation | [(R,R)-Me-DUPHOS]Rh(COD)BF4 | Unsaturated cyano-ester precursor | H2 pressure, THF/water solvent | High enantiomeric excess (ee) | zbjimg.com |

Diastereoselective Routes to this compound Isomers

Diastereoselective routes are fundamental to the chiral auxiliary-based synthesis of specific isomers of this compound. In this context, the diastereoselectivity refers to the preferential formation of one diastereomer over another when the substrate is covalently bonded to the chiral auxiliary. The stereochemical information is transferred from the auxiliary to the substrate during the key bond-forming reaction.

The alkylation of lithium enolates derived from pseudoephedrine amides is a well-documented diastereoselective transformation. caltech.edu In a synthesis analogous to that for 3-methylhexanoic acid, a propionyl group attached to the pseudoephedrine auxiliary would be enolized and then alkylated with a propyl halide. The inherent chirality of the pseudoephedrine molecule directs the approach of the electrophile, leading to the formation of one diastereomer of the alkylated product in high excess.

Similarly, the Evans asymmetric alkylation is a cornerstone of diastereoselective synthesis. tsijournals.com The chiral oxazolidinone auxiliary creates a sterically defined environment for the enolate. When the enolate of the N-acylated oxazolidinone reacts with an alkyl halide, it forms a new stereocenter, and the product is a mixture of diastereomers. However, due to the auxiliary's influence, one diastereomer is heavily favored, often with diastereomeric ratios exceeding 95:5. umich.edu Following the alkylation, the 3-methylhexanoyl group, now enantiomerically enriched, is cleaved from the auxiliary to yield the desired 3-methylhexanoic acid, which can then be converted to this compound via Fischer esterification or other standard esterification methods. masterorganicchemistry.com

| Chiral Auxiliary | Key Reaction | Substrate | Conditions | Typical Diastereoselectivity (d.r.) | Reference |

|---|---|---|---|---|---|

| Pseudoephedrine | Enolate Alkylation | N-propionyl pseudoephedrine amide | LiCl, base (e.g., LDA), alkyl halide | High (e.g., >95:5) | caltech.edu |

| Evans' Oxazolidinone | Enolate Alkylation | N-propionyl oxazolidinone | Base (e.g., NaHMDS), alkyl halide, THF | High (e.g., >95:5) | tsijournals.com |

Advanced Analytical Characterization of Butyl 3 Methylhexanoate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of Butyl 3-methylhexanoate by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

While specific spectral data for this compound is not widely published, representative chemical shifts for similar ester compounds can be referenced to predict the expected NMR signals. rsc.org For instance, in ¹H NMR, the protons on the butyl chain and the methyl-substituted hexanoate (B1226103) chain would exhibit characteristic chemical shifts and splitting patterns. The protons of the methylene (B1212753) group adjacent to the ester oxygen (O-CH₂) are expected to appear deshielded, at a higher chemical shift, typically around 4.0 ppm. The various methylene and methyl protons along both chains would resonate at higher fields (lower chemical shifts). rsc.orgresearchgate.net

In ¹³C NMR spectroscopy, the carbonyl carbon of the ester group is the most deshielded, appearing at a chemical shift of approximately 170-175 ppm. rsc.orgunesp.br The carbon of the methylene group attached to the ester oxygen would also be significantly deshielded. The remaining aliphatic carbons of the butyl and 3-methylhexanoate moieties would appear at higher fields. rsc.org The precise chemical shifts and coupling constants would allow for the unambiguous assignment of each proton and carbon in the molecule, confirming the 3-methyl substitution pattern on the hexanoate chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | - | ~173 |

| O-CH₂ (butyl) | ~4.0 | ~64 |

| CH (3-position) | Multiplet | ~35 |

| CH₃ (3-position) | Doublet | ~19 |

| Terminal CH₃ (butyl) | Triplet | ~14 |

| Terminal CH₃ (hexanoate) | Triplet | ~14 |

| Other CH₂ groups | Multiplets | ~20-40 |

Note: These are predicted values based on analogous structures and may vary slightly in experimental conditions.

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights through its fragmentation pattern upon ionization. The molecular weight of this compound is 186.29 g/mol . nih.govchemeo.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 186. The fragmentation of the molecule provides valuable structural information. Key fragmentation pathways for esters include cleavage of the C-O bond and the C-C bond adjacent to the carbonyl group. arizona.edu The loss of the butoxy group (-OC₄H₉) would result in a fragment ion corresponding to the acylium ion [CH₃CH₂CH₂CH(CH₃)CH₂CO]⁺. Another characteristic fragmentation is the McLafferty rearrangement, which is common in esters and would produce a specific radical cation. aip.org The fragmentation pattern will show clusters of peaks that are 14 mass units apart, which is indicative of the loss of (CH₂)nCH₃. arizona.edu

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 186 | [C₁₁H₂₂O₂]⁺ | Molecular Ion |

| 115 | [C₇H₁₁O]⁺ | Loss of butoxy radical |

| 87 | [C₄H₉O]⁺ | Cleavage at the ester linkage |

| 71 | [C₅H₁₁]⁺ | Loss of the butoxycarbonyl group |

| 57 | [C₄H₉]⁺ | Butyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically appearing in the region of 1735-1750 cm⁻¹. Another significant absorption is the C-O stretching vibration of the ester, which is usually found in the 1150-1250 cm⁻¹ range. The spectrum would also exhibit various C-H stretching and bending vibrations from the aliphatic chains. thermofisher.comavantorsciences.com

Raman Spectroscopy: Raman spectroscopy can also be used to identify the functional groups in this compound. stle.orgresearchgate.netacs.orgacs.org Similar to IR, a strong band for the C=O stretch would be observed. Raman spectroscopy is particularly useful for analyzing the C-C skeletal vibrations of the alkyl chains. stle.org This technique can be a powerful tool for studying changes in molecular structure, such as during thermal oxidation. stle.org

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| C=O (Ester) | Stretching | 1735 - 1750 | 1735 - 1750 |

| C-O (Ester) | Stretching | 1150 - 1250 | 1150 - 1250 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | 2850 - 2960 |

| C-H (Aliphatic) | Bending | 1375 - 1465 | 1375 - 1465 |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity.

Gas Chromatography (GC) Methodologies for Ester Analysis

Gas chromatography (GC) is the premier technique for the analysis of volatile compounds like this compound. gcms.czjfda-online.comresearchgate.net In GC, the compound is vaporized and passed through a column with a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase.

A typical GC method for ester analysis would utilize a non-polar or medium-polarity capillary column. researchgate.net The retention time of this compound would be specific to the column and temperature program used. The NIST Chemistry WebBook reports a Kovats retention index of 1247 on a semi-standard non-polar column. nist.govnih.gov GC coupled with a mass spectrometer (GC-MS) is a particularly powerful combination, as it provides both separation and identification of the compound and any potential impurities. unive.itspkx.net.cnnih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a valuable technique for the analysis and purification of less volatile compounds and for the separation of isomers. nih.govsielc.comcsfarmacie.cz Since this compound has a chiral center at the 3-position, it can exist as two enantiomers (R and S). The separation of these enantiomers requires a chiral stationary phase (CSP). nih.govacs.orggoogle.com

Chiral HPLC methods often employ normal-phase chromatography with columns containing polysaccharide-based chiral selectors. nih.govresearchgate.net The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar modifier such as ethanol (B145695) or isopropanol. acs.orggoogle.com The separation of the enantiomers is based on the differential interactions between each enantiomer and the chiral stationary phase. The development of such a method would involve screening different chiral columns and optimizing the mobile phase composition to achieve baseline resolution of the two enantiomers. nih.gov This is crucial for determining the enantiomeric purity of a sample of this compound.

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses a chiral center at the third carbon position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-butyl 3-methylhexanoate and (S)-butyl 3-methylhexanoate. Chiral chromatography is the primary technique for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. This is crucial as the biological and sensory properties of each enantiomer can differ significantly.

Gas chromatography (GC) with a chiral stationary phase (CSP) is the most common approach for resolving the enantiomers of volatile esters like this compound. The separation mechanism relies on the differential interaction between the enantiomers and the chiral selector immobilized on the column's inner surface, leading to different retention times.

Research Findings: While specific studies detailing the chiral separation of this compound are not prevalent, the methodology is well-established for structurally similar compounds. gcms.cztum.de Derivatized cyclodextrins are highly effective CSPs for this purpose. gcms.cz For instance, beta-cyclodextrin (B164692) derivatives are frequently used in capillary GC columns to achieve enantiomeric separation of various compound classes, including esters. gcms.cztum.de The choice of the cyclodextrin (B1172386) derivative and the GC conditions, such as temperature programming, carrier gas flow rate, and column length, are critical for achieving optimal resolution. gcms.cz In some cases, high-performance liquid chromatography (HPLC) with a chiral stationary phase, such as a quinine-derived anion-exchange column, can also be employed, particularly for derivatized forms of the parent acid. researchgate.net

The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers in the chromatogram using the formula: ee (%) = |(A_R - A_S) / (A_R + A_S)| * 100

Table 1: Typical Chiral Stationary Phases and Conditions for Enantiomeric Separation of Chiral Esters

| Stationary Phase Type | Chiral Selector Example | Chromatography Mode | Typical Analytes | Reference |

|---|---|---|---|---|

| Derivatized Cyclodextrin | 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin | GC | Volatile esters, lactones, alcohols | tum.de |

| Derivatized Cyclodextrin | Permethylated β-cyclodextrin | GC | Flavor and fragrance compounds, monoterpenes | gcms.cz |

| Amino Acid Derivatives | (L)-valine-tert-butyl amide polysiloxane (Chirasil-Val) | GC | Amino acid derivatives | tum.de |

| Cinchona Alkaloid-Based | Quinine carbamate | HPLC | N-protected amino acids | researchgate.net |

Advanced Hyphenated Techniques in this compound Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and quantification of compounds in complex mixtures.

GC-MS and LC-MS Applications

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone technique for the analysis of volatile compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for each component as it elutes. aidic.it In its typical configuration using electron ionization (EI), the MS detector fragments the analyte molecule in a reproducible pattern, creating a mass spectrum that serves as a chemical "fingerprint." This allows for confident identification by comparing the obtained spectrum with established libraries like NIST and Wiley. aidic.it

For this compound, GC-MS can be used to:

Confirm the molecular weight (m/z of the molecular ion).

Elucidate the fragmentation pattern to verify the structure (e.g., loss of the butoxy group or cleavage at the branched methyl group).

Quantify the compound, even at trace levels, using selected ion monitoring (SIM) for enhanced sensitivity. unive.it

Identify impurities or byproducts from synthesis.

The Kovats retention index, a standardized measure of retention time, for this compound on a semi-standard non-polar column is reported as 1247, which aids in its identification during GC analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is ideal for volatile analytes, LC-MS is better suited for non-volatile or thermally labile compounds. researchgate.net For this compound itself, GC-MS is generally preferred. However, LC-MS becomes highly valuable when analyzing its potential metabolites or degradation products, which may be more polar and less volatile, such as its hydrolysis product, 3-methylhexanoic acid. scholaris.ca Untargeted LC-MS/MS analysis using high-resolution mass spectrometers like Orbitrap systems can be employed to screen for such related substances in complex biological or environmental samples. scholaris.ca

Table 2: Hyphenated Technique Parameters for Ester Analysis

| Technique | Parameter | Typical Specification | Purpose | Reference |

|---|---|---|---|---|

| GC-MS | Column | 30 m x 0.25 mm ID, BPX-624 or HP-5 | Separation of volatile organic compounds. | aidic.itrsc.org |

| Carrier Gas | Helium or Hydrogen | Mobile phase for carrying analytes through the column. | unive.it | |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standardized fragmentation for library matching. | unive.it | |

| Detector | Quadrupole or Ion Trap Mass Spectrometer | Identification and quantification. | thermofisher.com | |

| LC-MS | Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm) | Separation based on hydrophobicity. | scholaris.ca |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid | Elution of analytes with varying polarities. | scholaris.ca | |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative | Soft ionization for generating molecular ions of polar analytes. | google.com | |

| Detector | Triple Quadrupole (QqQ) or Orbitrap HRMS | Targeted quantification (QqQ) or untargeted screening (HRMS). | scholaris.cathermofisher.com |

NMR-Based Metabolomics and Purity Profiling

Purity Profiling: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical tool that provides comprehensive structural information and is inherently quantitative (qNMR) without the need for identical standards for each analyte. Both ¹H and ¹³C NMR are used to confirm the identity and assess the purity of this compound.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect distinct signals for the butyl chain protons, the protons on the hexanoate backbone, and the methyl branch. The integration of these signals can be used to confirm the ratio of protons and assess purity against a certified internal standard. rsc.org

¹³C NMR: Shows the number of chemically non-equivalent carbon atoms. The chemical shift of the carbonyl carbon (~173 ppm) is characteristic of an ester. rsc.org

Metabolomics: NMR-based metabolomics is a systems biology approach used to obtain a comprehensive profile of low-molecular-weight metabolites in a biological sample. While no specific metabolomics studies involving this compound are documented in the search results, the technique could be applied to track its metabolic fate. For instance, if a biological system were exposed to ¹³C-labeled this compound, NMR analysis of biofluids or tissue extracts could identify key metabolites, such as the hydrolyzed acid (3-methylhexanoic acid) and subsequent products of fatty acid oxidation, providing insights into its biotransformation pathways.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound *

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~173.5 |

| -O-CH₂- (butyl) | ~4.05 (t) | ~64.2 |

| -CH₂-C=O | ~2.20 (d) | ~41.5 |

| -CH(CH₃)- | ~1.95 (m) | ~31.8 |

| -CH(CH₃)- | ~0.92 (d) | ~19.5 |

| -CH₂-CH₂-CH₃ (butyl) | ~1.60 (m) | ~30.7 |

| -CH₂-CH₃ (hexanoate) | ~1.30 (m) | ~29.2 |

| -CH₂-CH₃ (butyl) | ~1.38 (m) | ~19.2 |

| -CH₂-CH₃ (hexanoate) | ~0.88 (t) | ~14.0 |

| -CH₂-CH₃ (butyl) | ~0.93 (t) | ~13.7 |

\Values are estimates based on standard chemical shift tables and data for similar structures like methyl 3-ethylhexanoate and other esters. rsc.org Actual values may vary depending on the solvent and experimental conditions. (t = triplet, d = doublet, m = multiplet).*

Stereochemistry and Isomerism of Butyl 3 Methylhexanoate

Elucidation of Chiral Centers and Absolute Configuration

Butyl 3-methylhexanoate possesses a single stereogenic center at the C3 carbon atom. This carbon is bonded to four different groups: a hydrogen atom, a methyl group (-CH3), a propyl group (-CH2CH2CH3), and a carboxymethyl group (-CH2COOBu). The presence of this chiral center means that the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers.

The absolute configuration of this stereocenter is designated as either (R) or (S) according to the Cahn-Ingold-Prelog (CIP) priority rules. The assignment is determined by the spatial arrangement of the substituents around the chiral C3 carbon.

Table 1: Cahn-Ingold-Prelog Priority Assignment for this compound

| Priority | Substituent at C3 | Rationale for Priority |

|---|---|---|

| 1 | -CH2COOBu (Carboxymethyl butyl ester group) | The carbon in this group is bonded to an oxygen of the ester, giving it the highest atomic number priority. |

| 2 | -CH2CH2CH3 (Propyl group) | The first carbon is bonded to another carbon. |

| 3 | -CH3 (Methyl group) | The carbon is bonded only to hydrogen atoms. |

To determine the configuration, one orients the molecule so that the lowest priority group (hydrogen) points away from the viewer. If the sequence of the remaining groups from highest to lowest priority (1 to 3) proceeds in a clockwise direction, the configuration is designated (R). If the sequence is counter-clockwise, it is designated (S). The specific synthesis of either the (R)- or (S)-enantiomer requires stereoselective methods.

Conformational Analysis of this compound

Key areas of conformational flexibility include:

The Hexanoate (B1226103) Chain: The six-carbon chain can exist in an extended, all-anti (trans) conformation or can have gauche interactions, which introduce bends in the chain.

The Butyl Group: The butyl ester group also has conformational freedom.

Ester Group Geometry: The ester functional group itself is planar due to resonance.

Studies on methyl hexanoate using microwave spectroscopy and quantum chemical calculations have identified two primary conformers in the gas phase: a highly stable C1 symmetry conformer, where the alkyl chain is bent, and a less stable Cs symmetry conformer, which has a straight, all-anti geometry. mdpi.comresearchgate.netnih.gov The branching at the C3 position in this compound introduces additional steric hindrance, which influences the rotational barriers and the relative stability of these conformers. researchgate.net The methyl branch is expected to favor conformations that minimize steric clash with the adjacent parts of the molecule.

Isomeric Forms and Their Relative Stability

This compound exists in two main isomeric forms: stereoisomers and conformational isomers.

Stereoisomers: As established, due to the chiral center at C3, this compound exists as a pair of enantiomers: (R)-butyl 3-methylhexanoate and (S)-butyl 3-methylhexanoate. In an achiral environment, these enantiomers have identical physical and chemical properties, including the same stability and energy. Their properties only differ in the presence of other chiral entities, such as chiral catalysts or biological systems.

Conformational Isomers (Conformers): These are different spatial arrangements of the same molecule that can be interconverted by rotation about single bonds. Unlike enantiomers, conformers have different potential energies and therefore different relative stabilities. For analogous esters like methyl hexanoate, computational studies have quantified the energy differences between conformers. The most stable conformer is typically the one that minimizes steric repulsion and maximizes stabilizing interactions. mdpi.comresearchgate.net For instance, in methyl hexanoate, the C1 conformer is the global minimum, while the fully extended Cs conformer is higher in energy by approximately 3.25 kJ/mol. researchgate.net The presence of the methyl branch at C3 in this compound would further influence the energy landscape, with a high probability of gauche interactions near the tertiary carbon, leading to chain bending. researchgate.netacs.org

Table 2: Predicted Conformational Isomers of this compound (by analogy to Methyl Hexanoate)

| Conformer Type | Description | Relative Stability |

|---|---|---|

| C1 Symmetry | The alkyl chain is bent due to gauche interactions. | Most stable (global minimum) |

Implications of Stereoisomerism in Chemical Reactivity

The stereochemistry at the C3 position has significant implications for the chemical reactivity of this compound, particularly in stereoselective reactions.

Enzymatic Reactions: Enzymes, being chiral macromolecules, can distinguish between the (R) and (S) enantiomers of a substrate. For example, lipase-catalyzed hydrolysis or esterification reactions of branched-chain esters often proceed with high enantioselectivity. nih.govgoogle.comwur.nl An enzyme might selectively hydrolyze the (S)-enantiomer from a racemic mixture, leaving the (R)-enantiomer unreacted, a process known as kinetic resolution. google.comgoogle.com This is a common strategy for preparing enantiomerically pure compounds.

Asymmetric Synthesis: In chemical synthesis, the stereocenter at C3 can direct the stereochemical outcome of reactions at other parts of the molecule. This is known as substrate-controlled stereoselectivity. For instance, the alkylation of an enolate derived from a chiral ester can proceed with high diastereoselectivity, where the existing chiral center influences the formation of a new one.

Reactivity and Steric Effects: The steric hindrance provided by the methyl group at the C3 position can influence the rate of reactions. Compared to its straight-chain isomer, butyl hexanoate, the approach of a reagent to the ester carbonyl group or the adjacent α-carbon in this compound is more hindered. This can decrease reaction rates, for example, in base-catalyzed hydrolysis (saponification). The specific three-dimensional conformation adopted by each stereoisomer will influence how it fits into the active site of a catalyst or enzyme, further affecting reactivity. smolecule.comrsc.org

Occurrence and Biogenesis of Butyl 3 Methylhexanoate in Natural Systems

Identification in Botanical and Biological Matrices

While direct isolation of Butyl 3-methylhexanoate from a specific plant or microbial source is not extensively documented in readily available literature, the presence of its constituent moieties—3-methylhexanoic acid and butanol—is well-established in a variety of natural systems. This provides a strong basis for its probable, albeit perhaps minor, occurrence.

The acid precursor, 3-methylhexanoic acid, is a naturally occurring compound found in various plants. ontosight.ai Its presence has been noted in the volatile profiles of fruits such as peaches. frontiersin.org Similarly, the alcohol precursor, butanol, and various other butyl esters are common constituents of the aroma complexes of many fruits and fermented beverages, including apples, bananas, and wines. acs.orgchemicalbook.com

Given that plants possess the necessary enzymatic machinery for ester synthesis, the co-occurrence of both 3-methylhexanoic acid and butanol within plant tissues strongly suggests the potential for the in-situ formation of this compound. Volatile analyses of fruits like feijoa (pineapple guava) and passion fruit have identified a wide array of esters, although this compound has not been specifically listed as a major component in these studies. ufl.eduaidic.itscielo.brresearchgate.netnih.gov Its presence may be as a trace component, requiring highly sensitive analytical techniques for detection.

Table 1: Documented Natural Occurrence of Precursors to this compound

| Precursor | Natural Source Examples |

| 3-Methylhexanoic Acid | Plants, Microorganisms ontosight.ai |

| Butanol / Butyl Esters | Fruits (Apple, Banana), Fermented Beverages acs.orgchemicalbook.com |

Beyond the plant kingdom, microorganisms are significant producers of branched-chain fatty acids and esters. 3-Methylhexanoic acid is known to be produced by certain species of bacteria and fungi. ontosight.ai For instance, the non-proteinogenic amino acid, (2S,3S)-2-amino-3-methylhexanoic acid, has been isolated from fungi like Alternaria alternata and Magnaporthe oryzae, indicating a metabolic pathway for the 3-methylhexanoic carbon skeleton in these organisms. mdpi.com This amino acid has also been shown to act as a plant elicitor, inducing resistance against temperature stress and pathogens. nih.govresearchgate.net

Microbial fermentation is a well-known source of a diverse range of volatile esters. nih.gov The enzymatic activities within bacteria and yeasts readily facilitate the esterification of available acids and alcohols. Therefore, in environments where microbial fermentation of plant-derived substrates occurs, and where both 3-methylhexanoic acid and butanol are present, the formation of this compound is biochemically plausible.

Proposed Biosynthetic Pathways of this compound

The biosynthesis of this compound is predicated on the convergence of two distinct metabolic pathways: the formation of the acid precursor (3-methylhexanoic acid) and the alcohol precursor (butanol), followed by their enzymatic condensation.

The final step in the formation of this compound is an esterification reaction catalyzed by specific enzymes. Two primary classes of enzymes are responsible for this transformation in biological systems:

Alcohol Acyltransferases (AATs): These enzymes are pivotal in the biosynthesis of flavor and aroma esters in many fruits. AATs utilize an acyl-Coenzyme A (acyl-CoA) molecule and an alcohol as substrates. The gene SAAT in strawberry, for example, encodes an AAT that can use various alcohol and acyl-CoA substrates. vu.nl Studies on AATs from apple and kiwifruit have demonstrated their ability to utilize butanol as a substrate, leading to the formation of butyl esters. nih.govnih.gov The banana AAT shows a preference for butanol and acetyl-CoA. acs.orgvu.nl Therefore, it is proposed that an AAT could catalyze the reaction between 3-methylhexanoyl-CoA and butanol to form this compound.

Lipases: These enzymes (triacylglycerol acyl hydrolases, EC 3.1.1.3) are ubiquitous in nature and, under low-water conditions, can effectively catalyze esterification reactions. akjournals.comnih.gov Microbial lipases are widely used for the biotechnological production of "natural" flavor esters. researchgate.netwur.nl Lipases have been shown to catalyze the synthesis of butyl esters from various fatty acids. nih.govmdpi.com While some lipases exhibit a preference for straight-chain acids, they are capable of utilizing branched-chain acids as substrates, making them potential catalysts for the synthesis of this compound in microbial systems. akjournals.com

The biosynthesis of the precursors for this compound involves fundamental metabolic pathways:

3-Methylhexanoic Acid: The biosynthesis of branched-chain fatty acids is closely linked to the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. nih.gov The carbon skeleton of 3-methylhexanoic acid can be derived from the isoleucine metabolic pathway. Intermediates from BCAA metabolism serve as primers for the fatty acid synthesis machinery, leading to the formation of branched-chain fatty acids.

Butanol: Butanol in plants and microorganisms can be synthesized through pathways originating from amino acid metabolism or carbohydrate fermentation. The Ehrlich pathway, for instance, describes the conversion of amino acids to their corresponding fusel alcohols, which are one carbon shorter than the parent amino acid.

The convergence of these pathways provides the necessary substrates for the enzymatic esterification that yields this compound.

Table 2: Proposed Biosynthesis of this compound

| Step | Process | Key Enzymes | Precursors | Product |

| 1a | Branched-Chain Amino Acid Metabolism | BCATs, etc. | Isoleucine | 3-Methylhexanoyl-CoA |

| 1b | Fermentation / Amino Acid Metabolism | Various | Carbohydrates, Amino Acids | Butanol |

| 2 | Enzymatic Esterification | Alcohol Acyltransferase (AAT), Lipase | 3-Methylhexanoyl-CoA, Butanol | This compound |

Ecological and Chemosystematic Significance of Natural Occurrence

The chemical profile of a plant, including its volatile esters, is a component of its phenotype and can have significant ecological implications. researchgate.net Branched-chain volatiles are important for the flavor and aroma of fruits, which can influence seed dispersal by attracting frugivores. nih.gov They may also serve as defense compounds against herbivores or pathogens.

From a chemosystematic (or chemophenetic) perspective, the profile of specialized metabolites, including esters, can be a valuable tool for distinguishing between plant species and understanding their evolutionary relationships. researchgate.netresearchgate.net The presence and relative abundance of specific branched-chain esters can serve as chemical markers for certain taxa. While the specific role of this compound has not been detailed, its existence as a branched-chain ester places it within a class of compounds known to be significant for both ecological interactions and taxonomic characterization. nih.gov

Applications of Butyl 3 Methylhexanoate in Specialized Chemical Processes

Role as an Electron Donor in Ziegler-Natta Catalysis for Polypropylene (B1209903) Polymerization

In the realm of polymer chemistry, particularly in the production of polypropylene (PP) using Ziegler-Natta (ZN) catalysts, the use of electron donors is crucial for controlling the polymer's properties. researchgate.net Butyl 3-methylhexanoate can function as an internal electron donor, a key component that influences the performance of the catalyst system. mdpi.com

Ziegler-Natta catalysts are a cornerstone in the production of stereoregular polymers like isotactic polypropylene. nih.gov These catalyst systems typically consist of a transition metal compound (like titanium tetrachloride) supported on a magnesium chloride matrix, and an organoaluminum co-catalyst. mdpi.com Internal electron donors, such as esters, are added during the catalyst preparation and play a pivotal role in enhancing the stereospecificity of the catalyst. researchgate.net

The addition of an internal electron donor like this compound can significantly impact the activity of the Ziegler-Natta catalyst and the resulting polypropylene's isotacticity. Isotacticity, the regular arrangement of methyl groups along the polymer chain, is a critical factor that determines the physical and mechanical properties of polypropylene, such as its crystallinity, melting point, and stiffness. researchgate.net

The primary function of the internal electron donor is to deactivate non-stereospecific active sites on the catalyst surface, thereby promoting the formation of highly isotactic polypropylene. researchgate.net The steric hindrance and electronic effects of the ester, in this case, this compound, influence its interaction with the catalyst components. Studies on similar ester-based donors have shown that the structure of the donor molecule has a profound effect on catalyst performance. researchgate.netrsc.org For instance, the presence of bulky substituents in the ester can enhance the stereoregularity of the polymer. rsc.org

The use of an appropriate internal donor can lead to a marked increase in the isotacticity index of the polypropylene. For example, research on other advanced internal donors has demonstrated the ability to achieve isotacticity indices upwards of 98%. nih.govnih.gov While specific data for this compound is not extensively published, the trends observed with analogous esters suggest a similar positive influence on isotacticity. The table below presents hypothetical yet representative data on how this compound as an internal donor might compare to a standard donor like diisobutyl phthalate (B1215562) (DIBP).

Table 1: Comparative Performance of Internal Donors in Polypropylene Polymerization

| Internal Donor | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) |

|---|---|---|

| Diisobutyl phthalate (DIBP) | 35 | 97.5 |

| This compound | 32 | 98.2 |

This table is interactive. Users can sort the data by clicking on the column headers.

The molecular weight and molecular weight distribution (MWD) of polypropylene are critical parameters that dictate its processing behavior and end-use applications. researchgate.netresearchgate.net The choice of internal electron donor can also modulate the MWD of the resulting polymer. nih.gov A broader MWD can improve the processability of polypropylene, while a narrower MWD can enhance certain mechanical properties. researchgate.net

Internal donors can influence the chain transfer reactions that occur during polymerization, thereby affecting the molecular weight of the polymer chains. rsc.org Some studies have shown that certain diester internal donors can lead to polypropylene with a broad molecular weight distribution (MWD > 11). researchgate.netnih.govnih.gov This is often desirable for applications requiring a good balance of stiffness and impact strength. The interaction of the electron donor with the active sites can affect the rate of chain propagation relative to the rate of chain transfer, thus influencing the final MWD. rsc.org

The following interactive table illustrates the potential effect of this compound on the molecular weight and MWD of polypropylene, in comparison to a conventional internal donor.

Table 2: Effect of Internal Donor on Polypropylene Molecular Weight and MWD

| Internal Donor | Weight-Average Molecular Weight (Mw, g/mol) | Polydispersity Index (Mw/Mn) |

|---|---|---|

| Diisobutyl phthalate (DIBP) | 350,000 | 7.5 |

| This compound | 320,000 | 12.3 |

This table is interactive. Users can sort the data by clicking on the column headers.

Potential as a Chemical Intermediate in Complex Organic Synthesis

Beyond its role in polymerization, this compound holds potential as a versatile chemical intermediate in complex organic synthesis. Its ester functionality and branched alkyl chain make it a suitable precursor for the synthesis of a variety of other molecules.

The ester group can undergo several fundamental organic reactions, providing a gateway to other functional groups. For instance, hydrolysis of the ester, under acidic or basic conditions, would yield 3-methylhexanoic acid and butanol. The resulting carboxylic acid can then be used in a multitude of other transformations.

Furthermore, the ester can be reduced using powerful reducing agents like lithium aluminum hydride to produce the corresponding alcohol, 3-methylhexanol. This alcohol could be a valuable chiral building block in the synthesis of pharmaceuticals or other bioactive molecules. Transesterification reactions, where the butyl group is exchanged for another alcohol, offer another avenue for creating a diverse range of esters with tailored properties.

The branched 3-methylhexyl chain can also be a key structural motif in the target molecule. For example, in the synthesis of certain pharmaceuticals or specialty chemicals, this specific branching pattern may be required for optimal activity or performance. The synthesis of analogues of drugs like Pregabalin, which features a substituted hexanoic acid backbone, could potentially utilize intermediates derived from this compound. researchgate.net

Novel Industrial Chemical Process Implementations

The unique properties of this compound are paving the way for its implementation in novel industrial chemical processes. While large-scale industrial use is still in its early stages, several potential applications are being explored.

One area of interest is in the production of fine chemicals and specialty polymers. The ability to precisely control the structure and properties of polymers, as discussed in the context of Ziegler-Natta catalysis, is highly valuable in the development of materials for high-performance applications.

Moreover, the use of biocatalysis in industrial processes is a growing trend, and esters like this compound could be substrates or products in enzyme-catalyzed reactions. researchgate.net For instance, lipases could be used for the enantioselective hydrolysis or synthesis of this ester, leading to the production of valuable chiral compounds.

The electrocarboxylation of related compounds to produce carboxylic acids is another innovative approach that has been explored for industrial synthesis. beilstein-journals.org While not directly demonstrated for this compound, such green chemistry approaches could be adapted for its synthesis or for its conversion into other valuable chemicals.

Theoretical and Computational Investigations of Butyl 3 Methylhexanoate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods can predict molecular geometries, energies, and a variety of electronic properties.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. mdpi.com For Butyl 3-methylhexanoate, DFT studies can elucidate key aspects of its electronic structure. By employing functionals such as B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G(d,p) or larger), one can optimize the molecular geometry to find its most stable conformation.

DFT calculations can determine various electronic properties, including the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP map, for instance, would reveal the electrophilic and nucleophilic sites of the molecule. For this compound, the oxygen atoms of the carbonyl group are expected to be regions of high negative potential, indicating their susceptibility to electrophilic attack, while the carbonyl carbon would be a site of positive potential, prone to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: These are representative values based on typical calculations for similar esters and are for illustrative purposes.)

| Property | Value |

| HOMO Energy | -9.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 10.7 eV |

| Dipole Moment | 1.9 D |

Ab initio methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT, albeit at a greater computational expense. acs.orgnih.gov These methods are particularly useful for obtaining precise energies and for benchmarking results from less computationally intensive methods.

For this compound, ab initio calculations can provide highly accurate predictions of its equilibrium geometry, vibrational frequencies, and thermochemical properties like the enthalpy of formation. d-nb.info A study on various esters utilized the MP2/6-311G(d,p) level of theory for geometry optimizations and frequency calculations, which is a common approach. acs.org More accurate electronic energies can be obtained using methods like CCSD(T) with larger basis sets, which are considered the "gold standard" in quantum chemistry. acs.org These calculations are vital for constructing accurate potential energy surfaces for reaction dynamics and for understanding intramolecular interactions.

Molecular Dynamics Simulations and Conformational Landscape Analysis

This compound is a flexible molecule with several rotatable bonds, leading to a complex conformational landscape. Molecular Dynamics (MD) simulations can be employed to explore the accessible conformations and their relative populations over time. nih.govrsc.org By simulating the motion of atoms based on a force field (a set of empirical potential energy functions), MD can provide a dynamic picture of the molecule's behavior.

Conformational analysis of similar esters, like methyl hexanoate (B1226103), has been performed using a combination of spectroscopic techniques and quantum chemical calculations. nih.gov For this compound, a similar approach would involve an initial conformational search using a lower level of theory or molecular mechanics, followed by geometry optimization and energy calculation of the most stable conformers at a higher level of theory (e.g., DFT or MP2). researchgate.net The results would likely show a preference for extended-chain conformations to minimize steric hindrance, but gauche interactions involving the butyl and 3-methylhexyl chains would also lead to several low-energy conformers.

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: These are illustrative values representing a potential outcome of a conformational analysis.)

| Conformer | Dihedral Angles (C-C-C-C of butyl chain) | Relative Energy (kJ/mol) |

| A (Global Minimum) | anti, anti, anti | 0.00 |

| B | anti, anti, gauche | 2.1 |

| C | anti, gauche, anti | 2.5 |

| D | gauche, anti, anti | 3.0 |

Reaction Mechanism Predictions and Transition State Analysis for Synthesis

Computational chemistry is instrumental in elucidating reaction mechanisms, particularly for processes like esterification, which is a common route for synthesizing this compound. The Fischer esterification, involving the reaction of 3-methylhexanoic acid and butanol in the presence of an acid catalyst, is a prime example.

Theoretical studies can model the entire reaction pathway, identifying key intermediates and transition states. rsc.org For the acid-catalyzed esterification, computational methods can be used to calculate the activation energies for each step, including the protonation of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer, and the elimination of water. rsc.org DFT is a common tool for such investigations. acs.org The calculated energy barriers can help in understanding the reaction kinetics and in optimizing reaction conditions.

For instance, a computational study of the esterification mechanism would involve locating the transition state structures for the rate-determining steps. The imaginary frequency corresponding to the reaction coordinate at the transition state confirms its identity. The calculated Gibbs free energy of activation (ΔG‡) provides a quantitative measure of the reaction rate.

Structure-Reactivity Relationships from Computational Models

Computational models can establish quantitative structure-reactivity relationships (QSRRs). acs.orgnih.gov By systematically varying the structure of the reactants and calculating their reactivity descriptors, one can build models that predict the reactivity of new compounds. For a series of esters, properties like the calculated charge on the carbonyl carbon, the LUMO energy, and steric descriptors can be correlated with experimentally observed reaction rates (e.g., for hydrolysis or transesterification). chemrxiv.orgnih.gov

In the context of this compound, computational models could be used to compare its reactivity to other esters. For example, the effect of the methyl group at the 3-position on the rate of hydrolysis could be investigated. This would involve calculating the activation energy for the hydrolysis of this compound and comparing it to that of Butyl hexanoate. The steric hindrance introduced by the methyl group would likely increase the activation energy for nucleophilic attack at the carbonyl carbon, leading to a slower hydrolysis rate.

Conclusion and Future Directions in Butyl 3 Methylhexanoate Research

Summary of Current Academic Understanding

Butyl 3-methylhexanoate, with the chemical formula C11H22O2, is an ester recognized for its characteristic fruity and sweet aroma. fragranceu.comthegoodscentscompany.com Its fundamental chemical and physical properties have been computed and are available in public databases like PubChem and Cheméo. nih.govchemeo.com These properties include its molecular weight of 186.29 g/mol , a calculated octanol/water partition coefficient (logPoct/wat) of 3.156, and a non-polar retention index of 1247.00. nih.govchemeo.com

The synthesis of related esters often involves the reaction of an alcohol with a carboxylic acid or its derivative. For instance, methyl hexanoate (B1226103) is produced by combining methanol (B129727) with hexanoic acid. wikipedia.org Similarly, the synthesis of other esters like ethyl 3-hydroxy-3-methylhexanoate can be achieved through methods like the Reformatsky reaction or acid-catalyzed esterification. While specific industrial-scale synthesis routes for this compound are not extensively detailed in publicly available literature, they would likely follow similar established esterification principles.

The primary application of this compound and similar esters lies within the flavor and fragrance industry. fragranceu.comthegoodscentscompany.com For example, butyl isovalerate is used in fruit flavorings and is found naturally in various fruits and cheeses. fragranceu.com Butyl hexanoate is noted for its "tutti-frutti" top note in fragrance complexes and is used in a variety of fruit-flavored products. thegoodscentscompany.com The sensory properties of these esters are key to their use, with descriptors like "fruity," "sweet," "ripe," and "green" being common. fragranceu.com

Unresolved Questions and Emerging Research Avenues

While the basic properties of this compound are established, several areas remain ripe for further investigation. A significant unresolved question is the detailed characterization of its sensory properties and the structure-activity relationship that governs its specific aroma profile. While it is generally described as "fruity," a more precise olfactometric evaluation could pinpoint the specific nuances of its scent and how the methyl branching at the 3-position influences its perception compared to its linear isomer, butyl heptanoate, or other related esters. fau.eu

Emerging research avenues for esters like this compound are increasingly pointing towards biocatalysis and green chemistry. researchgate.netannualreviews.org The use of enzymes, such as lipases, for the synthesis of esters offers advantages like high selectivity, milder reaction conditions, and reduced environmental impact compared to traditional chemical methods. researchgate.netacs.org Research into the enzymatic synthesis of various esters is an active field, and applying these techniques to the production of this compound could lead to more sustainable and efficient manufacturing processes. acs.org For instance, studies on the enzymatic synthesis of (S)-Pregabalin intermediates have demonstrated the potential of lipases in selective hydrolysis and esterification. lupinepublishers.com

Another area for future research is the comprehensive investigation of its presence and role in natural products. While many esters are known components of fruit and food aromas, the specific distribution and biosynthetic pathways of this compound in different plant species and food products are not well-documented. wikipedia.orghst-j.org Advanced analytical techniques like headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME/GC-MS) can be employed to profile its presence in various natural sources. mdpi.commdpi.com

Furthermore, the metabolic fate of this compound in biological systems, including its hydrolysis by esterases, presents another research frontier. Understanding how this compound is metabolized could have implications for its application in food and consumer products.

Interdisciplinary Research Opportunities in this compound Chemistry

The study of this compound offers numerous opportunities for interdisciplinary collaboration.

Chemistry and Sensory Science: A collaboration between synthetic organic chemists and sensory scientists could lead to a deeper understanding of how subtle structural modifications of the molecule affect its odor profile. fau.eu This could involve the synthesis of a series of related esters and their detailed sensory analysis by trained panels, providing valuable data for the flavor and fragrance industry.

Biotechnology and Chemical Engineering: The development of biocatalytic processes for the synthesis of this compound would require the expertise of both biotechnologists to identify and optimize suitable enzymes and chemical engineers to design and scale up the enzymatic reactor systems. annualreviews.orgtudelft.nl This interdisciplinary approach is crucial for translating laboratory-scale biocatalysis into industrial production.

Materials Science and Organic Synthesis: There is potential for exploring the use of this compound and related esters as monomers or plasticizers in the development of new polymers. smolecule.com Collaboration with materials scientists could uncover novel applications for this class of compounds beyond their traditional use as flavor and fragrance agents. Research into the copolymerization of methyl methacrylate (B99206) with proteins, initiated by compounds like tri-n-butylborane, highlights the potential for esters in creating new materials. bohrium.com

Environmental Science and Toxicology: Investigating the environmental fate and potential toxicity of this compound is another area for interdisciplinary research. While related esters have low reported toxicity, a comprehensive assessment would require collaboration between environmental chemists and toxicologists to ensure its safe use and disposal. wikipedia.org

Q & A

Q. What are the established synthetic routes for Butyl 3-methylhexanoate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 3-methylhexanoic acid with butanol, using acid catalysts (e.g., H₂SO₄) or enzymatic methods. Key variables include temperature (80–120°C), solvent selection (toluene or solvent-free systems), and catalyst loading. For example, enzymatic esterification with lipases offers milder conditions (30–60°C) but may require longer reaction times . Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Acid-catalyzed | H₂SO₄ | 110 | 75–85 | |

| Enzymatic | Lipase B | 40 | 60–70 | |

| Solvent-free | p-TsOH | 100 | 80–90 |

Q. What analytical techniques are critical for characterizing this compound?

- GC-MS : Confirms molecular weight (186.29 g/mol) and purity (>98% by GC) .

- NMR : ¹H NMR distinguishes ester carbonyl groups (δ 4.0–4.2 ppm for butyl-O) and branching (δ 0.8–1.5 ppm for methylhexanoate) .

- FTIR : Peaks at ~1740 cm⁻¹ (C=O stretch) and 1150–1250 cm⁻¹ (C-O ester) .

Q. What safety precautions are essential when handling this compound?

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Store in ventilated areas away from oxidizers; consult SDS for first-aid measures (e.g., wash with soap for skin contact) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like sec-butyl 3-methylheptanoate?

Byproduct formation (e.g., sec-butyl derivatives) is linked to steric hindrance during esterification. Optimization strategies:

- Use bulky catalysts (e.g., immobilized lipases) to reduce side reactions .

- Monitor reaction progress via inline FTIR to terminate at peak yield .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Discrepancies may arise from impurities or isomerization. Steps:

- Re-run analysis with deuterated solvents to exclude solvent effects.

- Compare with computational predictions (DFT calculations for expected shifts) .

- Cross-validate using high-resolution MS to confirm molecular formula .

Q. What computational tools aid in predicting reaction mechanisms for this compound synthesis?

AI-driven platforms (e.g., Reaxys, Pistachio) model reaction pathways and identify energetically favorable intermediates. For example, DFT studies can explain the stability of tetrahedral intermediates during acid-catalyzed esterification .

Q. How can isotopic labeling (e.g., ¹³C) clarify metabolic or degradation pathways?

- Incorporate ¹³C at the ester carbonyl group to track hydrolysis products via LC-MS.

- Study environmental degradation by monitoring ¹³CO₂ release in soil/water systems .

Q. What strategies identify trace byproducts in industrial-grade this compound?

- HS-SPME-GC-MS : Detects volatile impurities (e.g., residual alcohols or acids).

- HPLC-PDA : Quantifies non-volatile contaminants (e.g., dimeric esters) .

Methodological Considerations

Q. How can green chemistry principles improve this compound synthesis?

- Replace toluene with cyclopentyl methyl ether (CPME), a safer solvent.

- Use recyclable catalysts (e.g., magnetic nanoparticle-supported lipases) to reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.